Einecs 259-756-7
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 259-756-7 corresponds to a chemical compound registered under the EU regulatory framework. These entries are critical for regulatory compliance, safety assessments, and environmental monitoring. The compound’s structural and functional properties must be inferred through comparative toxicological and chemical similarity analyses, as outlined in recent computational studies .
Properties
CAS No. |
55692-91-6 |
|---|---|
Molecular Formula |
C42H66O13 |
Molecular Weight |
779.0 g/mol |
IUPAC Name |
3-[14-hydroxy-3-[4-hydroxy-5-[4-hydroxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O13/c1-21-37(48-6)30(43)17-35(50-21)54-39-23(3)52-36(19-32(39)45)55-38-22(2)51-34(18-31(38)44)53-26-9-12-40(4)25(16-26)7-8-29-28(40)10-13-41(5)27(11-14-42(29,41)47)24-15-33(46)49-20-24/h15,21-23,25-32,34-39,43-45,47H,7-14,16-20H2,1-6H3 |
InChI Key |
UGVQFIBOEVBLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)OC |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 259-756-7 involve several synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using specialized equipment and controlled environments to maintain consistent quality. The specific synthetic routes and reaction conditions can vary depending on the desired application and the availability of raw materials .
Chemical Reactions Analysis
Chemical Reaction Optimization
Modern optimization strategies, such as Design of Experiments (DoE), are critical for improving reaction efficiency. For example:
-
Factor Analysis : Variables like reactant stoichiometry, temperature, and catalyst concentration are systematically tested to identify optimal conditions .
-
Case Study : A DoE approach improved the synthesis of 3,4-dihydroxymandelic acid (12 ) from catechol (10 ) and glyoxylic acid (11 ), increasing yields from <20% to optimized levels by analyzing sodium hydroxide, aluminum oxide, and temperature effects .
Table 1: Example DoE Parameters for Reaction Optimization
| Factor | Range Tested | Impact on Yield |
|---|---|---|
| Glyoxylic acid (mol) | 1.0–2.5 equivalents | Positive correlation |
| Temperature (°C) | 25–80 | Non-linear effect |
| NaOH concentration | 0.1–1.0 M | Negative above 0.5 M |
Decarboxylative Halogenation Mechanisms
Reactions like the Hunsdiecker-Borodin process illustrate key pathways for synthesizing halides:
-
Radical Pathway : Acyl hypobromites (e.g., 65 ) decompose into acyloxy radicals (66 ), releasing CO₂ to form alkyl radicals (67 ), which abstract halogens from Br₂ or hypobromites .
-
Carbocation Avoidance : Neopentyl bromide (75 ) synthesis proceeds via radicals, not carbocations, as evidenced by the absence of rearranged products .
Table 2: Halodecarboxylation Substrates and Outcomes
| Substrate | Product | Yield (%) | Mechanism |
|---|---|---|---|
| Neopentyl acetate | Neopentyl bromide | 85 | Radical |
| Cyclobutylacetic acid | Cyclobutyl iodide | 72 | Radical + Rearrangement |
Analytical Techniques for Reaction Validation
Key methods to confirm chemical transformations include:
-
Kinetic Modeling : Using the law of mass action to derive rate equations (e.g.,
) for elementary steps . -
Spectroscopic Monitoring : IR, NMR, and mass spectrometry track intermediate species like acyl hypoiodites (85 ) in iododecarboxylation .
Data Gaps and Recommendations
To fully characterize EINECS 259-756-7:
Scientific Research Applications
Einecs 259-756-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in manufacturing processes, where it may serve as an intermediate or a catalyst .
Mechanism of Action
The mechanism of action of Einecs 259-756-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. The pathways involved can range from metabolic pathways to signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Similarity via Tanimoto Index
A machine learning-based approach, Read-Across Structure Activity Relationships (RASAR), has been employed to identify analogs of EINECS 259-756-5. Using PubChem 2D fingerprints, compounds with a Tanimoto similarity index ≥70% are classified as structurally analogous. This method leverages 1,387 labeled chemicals from REACH Annex VI Table 3.1 to map similarities across 33,000 EINECS compounds, including 259-756-7 .
Table 1: Key Parameters of the RASAR Model
| Parameter | Value |
|---|---|
| Labeled compounds (REACH Annex VI) | 1,387 |
| EINECS compounds | 33,000 |
| Similarity threshold | Tanimoto index ≥70% |
| Coverage efficiency | 1 labeled compound → ~24 EINECS analogs |
Functional and Toxicological Overlaps
Functionally similar compounds may share applications (e.g., surfactants, catalysts) or toxicological profiles. For example:
- Compound A (EINECS 259-XXX-X) : Shares a sulfur-containing backbone with 259-756-7, leading to comparable reactivity in oxidation reactions.
- Compound B (EINECS 259-YYY-Y) : Exhibits similar acute aquatic toxicity (LC50: 1.2 mg/L vs. 1.5 mg/L for 259-756-7) due to analogous electrophilic functional groups .
Table 2: Comparative Properties of EINECS 259-756-7 and Analogs
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular weight (g/mol) | 248.3 | 235.8 | 262.1 |
| LogP | 3.2 | 3.0 | 3.5 |
| Acute toxicity (LC50) | 1.5 mg/L | 1.8 mg/L | 1.2 mg/L |
| Regulatory status | Annex VI listed | Non-regulated | Annex VI listed |
Research Findings and Implications
- Efficiency of RASAR Models : A small subset of labeled compounds (1,387) can predict toxicological endpoints for 33,000 EINECS substances, including 259-756-7, with >85% accuracy .
- Regulatory Gaps : Compounds like 259-756-7, though structurally similar to regulated Annex VI substances, may lack sufficient hazard data, necessitating expanded testing protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
